molecular formula C15H12Cl2O3 B1451312 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-90-0

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1451312
CAS No.: 1160249-90-0
M. Wt: 311.2 g/mol
InChI Key: XETIUEPQFQSSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, but these effects are dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification, but exceeding this threshold can lead to detrimental effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect metabolic flux and the levels of specific metabolites, ultimately influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . Additionally, binding proteins can influence the compound’s localization and distribution within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular processes . This localization is essential for the compound’s ability to modify target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETIUEPQFQSSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 4
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 5
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.